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molecular formula C17H18N2O3 B8463260 4-Methyl-4-nitro-1-phenyl-3-(pyridin-3-yl)pentan-1-one CAS No. 61378-49-2

4-Methyl-4-nitro-1-phenyl-3-(pyridin-3-yl)pentan-1-one

Cat. No. B8463260
M. Wt: 298.34 g/mol
InChI Key: XCWYYFNFBJVGGL-UHFFFAOYSA-N
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Patent
US03991197

Procedure details

A solution of 51.8 g. of 3-(3-pyridyl)-acrylophenone and 44.2 g. of 2-nitropropane in 496 ml. of ethanol are heated at reflux with stirring in a nitrogen atmosphere. Then, a sodium ethylate solution manufactured from 2.54 g. of sodium and 49.6 ml. of ethanol is added dropwise within 1 hour. The reaction mixture is left standing for an additional half hour to react further and then evaporated under reduced pressure. The resulting residue is taken up in 1000 ml. of methylene chloride, washed three times with 300 ml. of water each time, dried over sodium sulfate, evaporated under reduced pressure and crystallized from methanol to yield 4-methyl-4-nitro-3-(3-pyridyl)-valerophenone with a melting point of 134°-135° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:10])[CH:2]=1.[N+:17]([CH:20]([CH3:22])[CH3:21])([O-:19])=[O:18].CC[O-].[Na+].[Na]>C(O)C>[CH3:21][C:20]([N+:17]([O-:19])=[O:18])([CH3:22])[CH:7]([C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)[CH2:8][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:10] |f:2.3,^1:26|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C=CC(=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring in a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
WAIT
Type
WAIT
Details
The reaction mixture is left
CUSTOM
Type
CUSTOM
Details
to react further
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
WASH
Type
WASH
Details
of methylene chloride, washed three times with 300 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of water each time, dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
crystallized from methanol

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC(C(CC(=O)C1=CC=CC=C1)C=1C=NC=CC1)(C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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